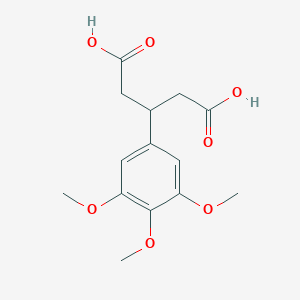

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is a chemical compound with the molecular formula C14H18O7 . It has a molecular weight of 298.29 g/mol . The IUPAC name for this compound is 3-(3,4,5-trimethoxyphenyl)pentanedioic acid .

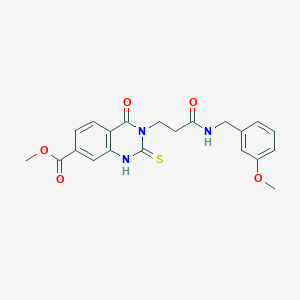

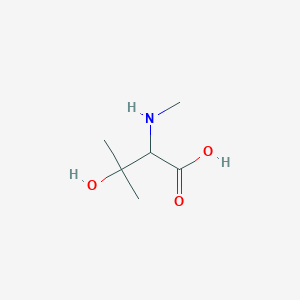

Molecular Structure Analysis

The compound has a complex structure with a total of 39 bonds. There are 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 3 aromatic ethers .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7. The compound also has a Rotatable Bond Count of 8. The Exact Mass and Monoisotopic Mass of the compound are both 298.10525291 g/mol. The Topological Polar Surface Area is 102 Ų, and it has a Heavy Atom Count of 21 .Wissenschaftliche Forschungsanwendungen

Myotube Morphology Improvement

This compound has been studied for its activity in improving the morphology of C2C12 myotube and HepG2 insulin resistance models induced by palmitic acid (PA). The study explores its potential therapeutic effects on muscle and liver cells .

Anti-Cancer Activity

Benzimidazole derivatives containing the trimethoxyphenyl functional group have been synthesized and evaluated for their anti-cancer properties. This research suggests potential applications in cancer treatment .

Anti-Tubulin Agents

The significance of the 3,4,5-trimethoxyphenyl group has been highlighted in natural anti-tubulin agents. These include a variety of compounds with potential therapeutic uses in disrupting tubulin dynamics, which is a promising target for cancer therapy .

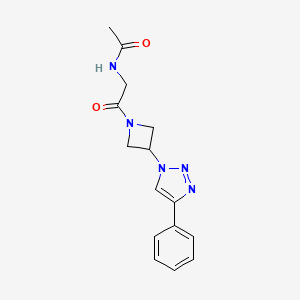

Synthesis of Amide Derivatives

A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives have been designed and synthesized. These compounds could have various biological applications due to their structural versatility .

Claisen Condensation Applications

The compound has been used in Claisen condensation reactions to synthesize other organic compounds, such as enones, which have various pharmaceutical applications .

Design and Synthesis of Novel Compounds

The trimethoxyphenyl group is a versatile moiety that can be incorporated into novel compounds with potential pharmaceutical applications. Its presence in a compound can significantly alter the biological activity and pharmacological profile .

Safety and Hazards

Specific safety and hazard information for 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is not provided in the available resources. It is recommended to handle the compound with appropriate personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Wirkmechanismus

Target of Action

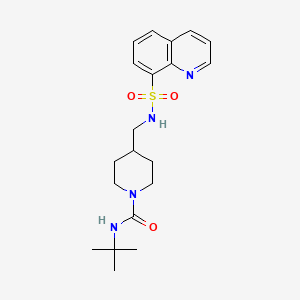

Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit several protein targets such as heat shock protein90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), vascular endothelial growth factor 2 (vegfr2), p-glycoprotein (p-gp), and cyclooxygenase 1 and 2 (cox-1 and cox-2) .

Mode of Action

It is suggested that the compound may induce oxidative stress and mitochondrial damage . This could lead to the formation of pores and leakage of cytoplasmic content .

Biochemical Pathways

The inhibition of the aforementioned protein targets suggests that the compound may affect a variety of cellular processes, including protein folding, redox homeostasis, gene expression, signal transduction, cell proliferation, and inflammation .

Result of Action

Based on its proposed mode of action, the compound may cause cellular damage and death through the induction of oxidative stress and mitochondrial damage .

Eigenschaften

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c1-19-10-4-8(5-11(20-2)14(10)21-3)9(6-12(15)16)7-13(17)18/h4-5,9H,6-7H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJDNPGZFKBWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine](/img/structure/B2984429.png)

![5-((4-Isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2984436.png)

![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)

![2-methylsulfanyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2984441.png)